6-chloroflavanone chemical structure and physical properties
6-chloroflavanone chemical structure and physical properties
An In-Depth Technical Guide to 6-Chloroflavanone: Synthesis, Properties, and Biological Significance
Introduction
Flavonoids, a broad class of plant secondary metabolites, are cornerstones in the fields of medicinal chemistry and pharmacology.[1][2] Their characteristic C6-C3-C6 skeleton provides a versatile scaffold that has been extensively explored for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][3] Within this family, flavanones represent a subclass distinguished by the saturation of the C2-C3 bond in the heterocyclic C-ring. This structural feature imparts a chiral center at C2 and a distinct three-dimensional conformation that significantly influences their interaction with biological targets.
The synthetic modification of the flavonoid core, particularly through halogenation, is a proven strategy for modulating physicochemical properties and enhancing therapeutic potential.[1][4] The introduction of a chlorine atom, for instance, can alter lipophilicity, electron distribution, and metabolic stability, thereby influencing cell permeability and target binding affinity.[1] This guide focuses on a specific halogenated derivative, 6-chloroflavanone , providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, a detailed synthetic pathway with experimental rationale, and its known biological activities, offering a foundational understanding for its potential application in drug discovery.
Section 1: Chemical Structure and Physicochemical Properties
The precise identity of a compound is fundamental to all subsequent research. 6-Chloroflavanone is systematically named 6-chloro-2-phenyl-2,3-dihydrochromen-4-one . Its structure is defined by a flavanone core with a chlorine atom substituted at the 6th position of the A-ring.
// Define nodes for atoms with labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; O1 [label="O"]; O2 [label="O"]; Cl1 [label="Cl"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"];
// Define positions for a clear 2D structure // A-ring and C-ring C4 [pos="0,0!"]; C10 [pos="-1.2,-0.7!"]; C5 [pos="-1.2,-2.1!"]; C6 [pos="0,-2.8!"]; C7 [pos="1.2,-2.1!"]; C8 [pos="1.2,-0.7!"]; O1 [pos="0,-1.4!"]; C2 [pos="2.4,0!"]; C3 [pos="1.2,1.2!"]; C9 [pos="0,1.2!"]; O2 [pos="-1.2,1.2!"]; Cl1 [pos="-2.4,-2.8!"];
// B-ring (phenyl group at C2) C11 [pos="3.6,-0.7!"]; C12 [pos="4.8,0!"]; C13 [pos="6.0,-0.7!"]; C14 [pos="6.0,-2.1!"]; C15 [pos="4.8,-2.8!"]; C16 [pos="3.6,-2.1!"];
// Invisible nodes for text labels label_A [label="A", pos="-0.5,-1.4!", fontcolor="#5F6368"]; label_C [label="C", pos="1.2,0!", fontcolor="#5F6368"]; label_B [label="B", pos="4.8,-1.4!", fontcolor="#5F6368"];
// Draw bonds edge [color="#202124"]; C4 -- C10; C10 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C4; C4 -- O1; C8 -- O1; C2 -- C3; C3 -- C9; C9 -- C4; C9 -- O2 [style=double]; O1 -- C2; C5 -- Cl1;
// Phenyl group bonds C2 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C11;
// Node labels node [shape=plaintext, fontcolor="#202124"]; n1 [pos="-0.1, -0.3!", label="4"]; n2 [pos="-1.5, -0.5!", label="4a"]; n3 [pos="-1.5, -2.3!", label="5"]; n4 [pos="0.1, -3.1!", label="6"]; n5 [pos="1.5, -2.3!", label="7"]; n6 [pos="1.5, -0.5!", label="8"]; n7 [pos="0.3, -1.4!", label="O1"]; n8 [pos="2.7, 0.2!", label="2"]; n9 [pos="1.2, 1.5!", label="3"]; n10 [pos="-0.3, 1.5!", label="O"]; } end_dot
Physicochemical Data Summary
Quantitative data for 6-chloroflavanone is primarily based on computational predictions, as extensive experimental characterization is not widely published. This table summarizes key identifiers and computed properties essential for experimental design and interpretation.
| Property | Value | Source |
| IUPAC Name | 6-chloro-2-phenyl-2,3-dihydrochromen-4-one | - |
| Molecular Formula | C₁₅H₁₁ClO₂ | [5] |
| Molecular Weight | 258.70 g/mol | [5] |
| Monoisotopic Mass | 258.04477 Da | [5] |
| Canonical SMILES | C1C(OC2=C(C1=O)C=C(C=C2)Cl)C3=CC=CC=C3 | [5] |
| InChIKey | JTHUHLHYZHHUMR-UHFFFAOYSA-N | [5] |
| XlogP (Predicted) | 3.7 | [5] |
| Appearance | White to light yellow powder/crystal (Typical for flavanones) | [6] |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, ethanol, and acetone; poorly soluble in water. | [7][8] |
Section 2: Synthesis of 6-Chloroflavanone
Synthetic Strategy: A Rationale
The most robust and widely adopted method for synthesizing flavanones proceeds via a two-step sequence: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an intramolecular cyclization.[3][9] This approach offers high yields and operational simplicity.
-
Claisen-Schmidt Condensation: This base-catalyzed reaction involves the condensation of a substituted 2'-hydroxyacetophenone with an aromatic aldehyde. The choice of these precursors directly dictates the substitution pattern of the final flavanone on the A- and B-rings, respectively. For 6-chloroflavanone, this requires 2'-hydroxy-5'-chloroacetophenone and benzaldehyde.
-
Intramolecular Cyclization: The resulting 2'-hydroxychalcone intermediate is then cyclized under basic or acidic conditions. A common and effective method involves heating the chalcone with a base like sodium acetate in a suitable solvent.[1] The base facilitates the deprotonation of the 2'-hydroxyl group, which then undergoes an intramolecular Michael addition to the α,β-unsaturated ketone system, forming the heterocyclic C-ring of the flavanone.[1][9]
This two-step pathway is self-validating as the progress of each step can be easily monitored using Thin Layer Chromatography (TLC), and the intermediates and final product can be unambiguously characterized by standard spectroscopic techniques.
Synthesis Workflow Diagram
Detailed Experimental Protocol
This protocol is adapted from established methodologies for flavanone synthesis.[1][3][9]
Step 1: Synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (2'-hydroxy-5'-chlorochalcone)
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2'-hydroxy-5'-chloroacetophenone (10 mmol) in ethanol (50 mL). In a separate beaker, prepare a solution of potassium hydroxide (20-30 mmol) in water or ethanol.
-
Reaction Setup: Cool the flask containing the acetophenone solution in an ice bath to 0-5°C with continuous stirring.
-
Condensation: Slowly add the potassium hydroxide solution to the cooled acetophenone solution. To this basic mixture, add benzaldehyde (10 mmol) dropwise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress should be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the starting acetophenone is consumed.
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing cold water (200 mL) and crushed ice. Acidify the mixture by slowly adding dilute hydrochloric acid (e.g., 2N HCl) until the pH is acidic (~pH 2-3), which will cause the chalcone product to precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 6-Chloroflavanone
-
Reaction Setup: In a suitable flask, dissolve the purified 2'-hydroxy-5'-chlorochalcone (5 mmol) from Step 1 in a solvent such as ethanol or acetic acid.
-
Cyclization: Add sodium acetate (NaOAc) which acts as the base to facilitate the ring closure.[1]
-
Reaction Progression: Heat the mixture to reflux with continuous stirring. The reaction is typically complete within 4-8 hours. Monitor the disappearance of the chalcone (often yellow/orange) and the formation of the flavanone (often colorless) by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water, which will cause the crude 6-chloroflavanone to precipitate.
-
Purification and Validation: Collect the solid product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from ethanol or methanol. The final product's purity and identity must be confirmed by melting point analysis and spectroscopic methods (NMR, IR, MS).
Section 3: Spectroscopic Characterization
Elucidation of the final structure is a critical, self-validating step in any synthesis. The following are the expected spectroscopic signatures for 6-chloroflavanone.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides definitive structural information. Key expected signals include:
-
A characteristic "ABX" system for the C2 and C3 protons. The proton at C2 (benzylic and adjacent to oxygen) will appear as a downfield doublet of doublets. The two diastereotopic protons at C3 will appear as two separate multiplets, each coupled to the C2 proton and to each other (geminal coupling).
-
Aromatic protons from the B-ring (unsubstituted phenyl group) will typically appear as a multiplet in the 7.3-7.5 ppm range.
-
Aromatic protons on the chlorinated A-ring will show distinct splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon skeleton.
-
A downfield signal around 190 ppm corresponding to the C4 carbonyl carbon.
-
Signals for the C2 and C3 carbons in the aliphatic region (typically ~80 ppm and ~45 ppm, respectively).
-
Twelve distinct signals in the aromatic region (110-160 ppm), corresponding to the carbons of the A- and B-rings.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
A strong, sharp absorption band around 1680-1690 cm⁻¹ , characteristic of the conjugated ketone (C=O) stretching vibration in the flavanone system.
-
C-H stretching vibrations for aromatic rings just above 3000 cm⁻¹ and for aliphatic C-H bonds just below 3000 cm⁻¹.
-
C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.
-
A C-O ether stretching band around 1250-1300 cm⁻¹.
-
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and provides fragmentation patterns.
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 258, corresponding to the molecular formula C₁₅H₁₁³⁵ClO₂.
-
A characteristic isotopic peak (M+2) at m/z = 260 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
-
Section 4: Biological Activity and Potential Applications
The introduction of chlorine into the flavanone scaffold is a deliberate strategy to explore new pharmacological space. A recent study investigated the biological activity of 6-chloroflavanone, revealing important insights into its potential as an antimicrobial agent.[1][10]
Antimicrobial Profile
In a study evaluating four different chloroflavanones, 6-chloroflavanone was synthesized and tested against a panel of microbial strains.[1] While other isomers like 4'-chloroflavanone showed strong activity against Gram-positive bacteria, the biological profile of 6-chloroflavanone was distinct.[1][10] Notably, many of the tested flavanones, including the 6-chloro isomer, exhibited antifungal activity against Candida albicans.[1][10]
An unexpected finding from this research was that most of the tested compounds, likely including 6-chloroflavanone, promoted the growth of the Gram-negative bacterium Escherichia coli.[1] This underscores the complexity of structure-activity relationships (SAR) and highlights the need for further investigation to understand the specific molecular interactions responsible for these effects.
Implications for Drug Development
The existing data, while preliminary, positions 6-chloroflavanone as a molecule of interest for further development.
-
Scaffold for Optimization: The flavanone core is a "privileged structure" in medicinal chemistry. The antimicrobial and antifungal data suggest that the 6-chloroflavanone scaffold could be a starting point for developing more potent and selective agents through further synthetic modifications.
-
Probing Molecular Targets: The differential activity of various chloroflavanone isomers provides a tool for probing the binding pockets of bacterial and fungal targets. Understanding why 6-chloroflavanone has a different activity profile from, for example, 4'-chloroflavanone can guide the rational design of new drugs.[4]
-
Pharmacokinetic Modulation: The chlorine substituent is expected to increase lipophilicity, which can affect properties like membrane permeability and metabolic stability.[1] Further studies, including biotransformation experiments as performed in the cited research, are crucial for understanding how the compound behaves in biological systems and for optimizing its drug-like properties.[1][11]
Conclusion
6-Chloroflavanone is a synthetically accessible flavonoid derivative with demonstrated biological activity. Its well-defined chemical structure, predictable spectroscopic characteristics, and a clear, adaptable synthetic route make it an attractive compound for researchers in medicinal chemistry and drug discovery. The initial findings on its antimicrobial profile, though complex, warrant further investigation and highlight the potential of halogenated flavanones as a source of new therapeutic leads. Future work focusing on comprehensive SAR studies, mechanism of action elucidation, and pharmacokinetic profiling will be essential to fully unlock the therapeutic potential of 6-chloroflavanone and its analogues.
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